molecular formula C22H14Br3ClN2O4 B11557249 4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11557249
M. Wt: 645.5 g/mol
InChI Key: KEBHBKNFQHJLHD-LUOAPIJWSA-N
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Description

4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine and chlorine substitutions on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps:

    Chlorination: Chlorine atoms are introduced similarly through electrophilic aromatic substitution.

    Acetylation: The phenoxy group is acetylated using acetic anhydride in the presence of a base.

    Amidation: The acetylated phenoxy compound undergoes amidation with an appropriate amine.

    Imination: The final step involves the formation of an imine linkage through the reaction of the amide with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzoate groups.

    Reduction: Reduction reactions can target the imine and amide functionalities.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substitutions can enhance its binding affinity and specificity. The imine and amide functionalities may also play a role in its biological activity by interacting with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(E)-{[2-(2-BROMO-4-FLUOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE
  • 4-BROMO-2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE

Uniqueness

The unique combination of bromine and chlorine substitutions, along with the specific imine and amide linkages, distinguishes 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE from similar compounds. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H14Br3ClN2O4

Molecular Weight

645.5 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H14Br3ClN2O4/c23-15-3-1-13(2-4-15)22(30)32-19-7-5-16(24)9-14(19)11-27-28-21(29)12-31-20-8-6-17(26)10-18(20)25/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

KEBHBKNFQHJLHD-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)Br

Origin of Product

United States

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